Check Availability & Pricing

# Application Notes and Protocols for Quantifying VMAT Inhibition by SOM3355

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

SOM3355 is a novel investigational compound with a dual mechanism of action, targeting both Vesicular Monoamine Transporter 1 (VMAT1) and Vesicular Monoamine Transporter 2 (VMAT2).[1] These transporters are crucial for the packaging of monoamine neurotransmitters, such as dopamine and serotonin, into synaptic vesicles, a critical step in neurotransmission.[2] [3] Inhibition of VMAT1 and VMAT2 can modulate monoaminergic signaling and is a therapeutic strategy for various neurological and psychiatric disorders.[1]

These application notes provide detailed protocols for quantifying the inhibitory activity of SOM3355 on VMAT1 and VMAT2 using established in vitro laboratory methods. The included methodologies are designed to deliver robust and reproducible data for researchers engaged in the preclinical evaluation of SOM3355 and related compounds.

## **Quantitative Data Summary**

The inhibitory potency of SOM3355 and the reference VMAT inhibitor Tetrabenazine (TBZ) has been determined using radiolabel binding and uptake assays. The following tables summarize the key quantitative data.

Table 1: VMAT2 Inhibition Data



| Compound               | Assay Type                     | Ligand/Substr<br>ate                          | IC50 (nM) | Reference |
|------------------------|--------------------------------|-----------------------------------------------|-----------|-----------|
| SOM3355                | Dopamine<br>Uptake Inhibition  | [³H]-dopamine                                 | 66        | [4]       |
| Tetrabenazine<br>(TBZ) | Dopamine<br>Uptake Inhibition  | [³H]-dopamine                                 | 32        | [4]       |
| SOM3355                | Radioligand<br>Displacement    | [³H]-<br>dihydrotetrabena<br>zine ([³H]DHTBZ) | 1353      | [4]       |
| Tetrabenazine<br>(TBZ) | Radioligand<br>Displacement    | [³H]-<br>dihydrotetrabena<br>zine ([³H]DHTBZ) | 19        | [4]       |
| SOM3355                | Serotonin Uptake<br>Inhibition | [ <sup>3</sup> H]-serotonin                   | 600       | [4]       |
| Tetrabenazine<br>(TBZ) | Serotonin Uptake<br>Inhibition | [³H]-serotonin                                | 63        | [4]       |

Table 2: VMAT1 Inhibition Data

| Compound               | Assay Type                     | Ligand/Substr<br>ate | IC50 (nM) | Reference |
|------------------------|--------------------------------|----------------------|-----------|-----------|
| SOM3355                | Serotonin Uptake<br>Inhibition | [³H]-serotonin       | 44        | [4]       |
| Tetrabenazine<br>(TBZ) | Serotonin Uptake<br>Inhibition | [³H]-serotonin       | >10,000   | [4]       |

## **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the VMAT signaling pathway and the general experimental workflow for quantifying VMAT inhibition.





Click to download full resolution via product page

VMAT Signaling Pathway and Point of Inhibition by SOM3355.





Click to download full resolution via product page

General Experimental Workflow for VMAT Inhibition Assays.



## Experimental Protocols Protocol 1: VMAT2 Radioligand Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity of SOM3355 for VMAT2 using [3H]dihydrotetrabenazine ([3H]DTBZ).

#### Materials:

- VMAT2-expressing membranes: Prepared from rat striatum or cells stably expressing human
   VMAT2.
- [³H]dihydrotetrabenazine ([³H]DTBZ): Specific activity of approximately 20-87 Ci/mmol.[3][5] [6]
- SOM3355: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions.
- Tetrabenazine (TBZ): For determining non-specific binding.
- Binding Buffer: 50 mM HEPES, 0.32 M sucrose, pH 8.0.[6]
- · Wash Buffer: Ice-cold binding buffer.
- Scintillation Cocktail
- 96-well microplates
- Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).[6]
- Filtration manifold
- Scintillation counter

#### Procedure:

Membrane Preparation:



- Homogenize fresh or frozen rat striatal tissue in 20 volumes of ice-cold binding buffer using a Polytron homogenizer.
- Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C.[6]
- Resuspend the pellet in fresh binding buffer and centrifuge again.
- Resuspend the final pellet in binding buffer to a protein concentration of approximately 10 mg/mL.[6] Determine the exact protein concentration using a standard protein assay (e.g., BCA).
- Assay Setup (in triplicate in a 96-well plate):
  - Total Binding: Add 50 μL of binding buffer, 50 μL of [³H]DTBZ (final concentration ~2 nM),
     and 100 μL of membrane preparation (typically 20-50 μg of protein).[7]
  - Non-specific Binding: Add 50 μL of 20 μM TBZ, 50 μL of [ $^3$ H]DTBZ, and 100 μL of membrane preparation.[ $^6$ ]
  - $\circ$  Competition Binding: Add 50  $\mu$ L of each SOM3355 dilution, 50  $\mu$ L of [ $^3$ H]DTBZ, and 100  $\mu$ L of membrane preparation. A typical concentration range for SOM3355 would be from  $10^{-11}$  M to  $10^{-5}$  M.[ $^7$ ]
- Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[7][8]
- Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a filtration manifold.[6]
- Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[7]
- · Scintillation Counting:
  - Place the filters into scintillation vials.
  - Add 4-5 mL of scintillation cocktail to each vial.



- Allow the vials to equilibrate in the dark.
- Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of the total binding wells.
  - For the competition binding wells, calculate the percentage of specific binding at each concentration of SOM3355.
  - Plot the percentage of specific binding against the log concentration of SOM3355.
  - Determine the IC50 value (the concentration of SOM3355 that inhibits 50% of the specific binding) using non-linear regression analysis (e.g., using GraphPad Prism).
  - Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for VMAT2.

## **Protocol 2: VMAT2 Vesicular Uptake Assay**

This protocol measures the functional inhibition of VMAT2 by SOM3355 by quantifying the uptake of a radiolabeled monoamine, such as [3H]-dopamine.

### Materials:

- VMAT2-expressing vesicles: Prepared from rat striatum or cells expressing VMAT2.
- [3H]-dopamine: Specific activity of approximately 28.0 Ci/mmol.[3]
- SOM3355: Prepare a stock solution and serial dilutions.
- Reserpine: As a positive control for VMAT2 inhibition.
- Uptake Buffer: Specific composition may vary, but a common base is a HEPES-buffered solution.



- ATP (Adenosine triphosphate): To provide the energy for the proton gradient.
- Scintillation Cocktail
- Glass fiber filters
- Filtration manifold
- Scintillation counter

#### Procedure:

- Vesicle Preparation: Prepare a vesicle-rich fraction from rat striatum or VMAT2-expressing cells using differential centrifugation, similar to the membrane preparation in Protocol 1.
- Assay Setup:
  - Pre-incubate the vesicles with varying concentrations of SOM3355 or reserpine for a defined period (e.g., 10 minutes) at 37°C.
  - Initiate the uptake reaction by adding [<sup>3</sup>H]-dopamine (final concentration in the nanomolar to low micromolar range) and ATP (final concentration ~5 mM).
  - Incubate the reaction for a specific time (e.g., 5-15 minutes) at 37°C.
- Termination and Filtration:
  - Terminate the uptake by adding a large volume of ice-cold wash buffer and immediately filtering the mixture through glass fiber filters.
  - Wash the filters rapidly with ice-cold buffer.
- Scintillation Counting: Measure the radioactivity retained on the filters as described in Protocol 1.
- Data Analysis:
  - Determine the rate of [3H]-dopamine uptake at each concentration of SOM3355.



- Plot the percentage of uptake inhibition against the log concentration of SOM3355.
- Calculate the IC50 value for the inhibition of dopamine uptake.

## **Protocol 3: VMAT1 Vesicular Uptake Assay**

This protocol is adapted to measure the inhibition of VMAT1 by SOM3355, using [³H]-serotonin as the substrate, as VMAT1 has a high affinity for serotonin.

#### Materials:

- VMAT1-expressing vesicles: Prepared from a source rich in VMAT1 (e.g., adrenal medulla) or cells stably expressing human VMAT1.
- [3H]-serotonin: Specific activity appropriate for uptake assays.
- SOM3355: Prepare a stock solution and serial dilutions.
- Reserpine: As a positive control for VMAT1 inhibition.
- Tetrabenazine (TBZ): As a negative control, as VMAT1 is relatively insensitive to TBZ.[1]
- Uptake Buffer, ATP, and other reagents as in Protocol 2.

#### Procedure:

The procedure is analogous to the VMAT2 vesicular uptake assay (Protocol 2), with the following key modifications:

- Use VMAT1-expressing vesicles.
- Use [3H]-serotonin as the radiolabeled substrate.
- Include tetrabenazine as a control to confirm the assay is measuring VMAT1 and not VMAT2 activity.

### Data Analysis:

Calculate the IC50 value for SOM3355 inhibition of serotonin uptake by VMAT1.



 Compare the potency of SOM3355 at VMAT1 with its potency at VMAT2 to determine its selectivity.

## **Troubleshooting**

- High non-specific binding in radioligand assays:
  - Optimize the concentration of the radioligand.
  - Ensure adequate washing of the filters.
  - Use a high concentration of a known VMAT2 ligand (e.g., unlabeled tetrabenazine) to accurately define non-specific binding.[1]
- Low signal in uptake assays:
  - Ensure the integrity and activity of the prepared vesicles.
  - Verify the concentration and specific activity of the radiolabeled substrate.
  - Confirm the presence and appropriate concentration of ATP.
- High variability between replicates:
  - Ensure accurate and consistent pipetting.
  - Maintain consistent incubation times and temperatures.
  - Ensure complete and rapid filtration and washing.

By following these detailed protocols, researchers can effectively quantify the inhibitory activity of SOM3355 on VMAT1 and VMAT2, providing crucial data for its preclinical development and characterization.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. The Neuronal Monoamine Transporter VMAT2 Is Regulated by the Trimeric GTPase Go2 -PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - ACS Chemical Biology -Figshare [acs.figshare.com]
- 5. (+)-α-Dihydrotetrabenazine, [³H] Novandi Chemistry AB Radiosynthesis Expertise [novandi.se]
- 6. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vesicular monoamine transporter Wikipedia [en.wikipedia.org]
- 8. Structural mechanisms for VMAT2 inhibition by tetrabenazine PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Quantifying VMAT Inhibition by SOM3355]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208721#laboratory-methods-for-quantifying-vmat-inhibition-by-som3355]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com